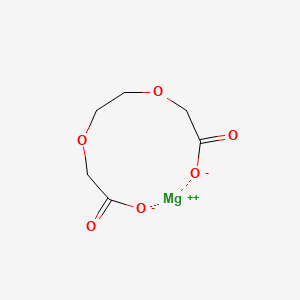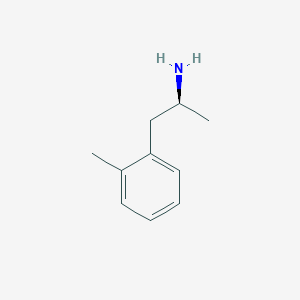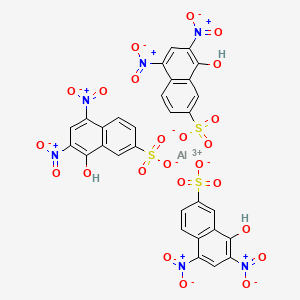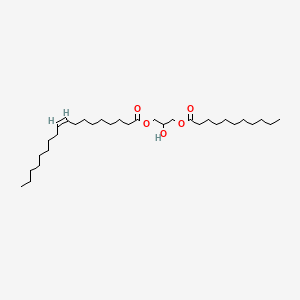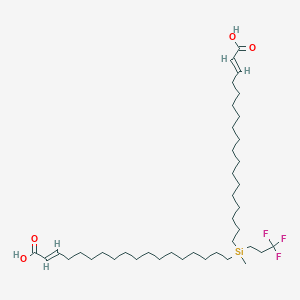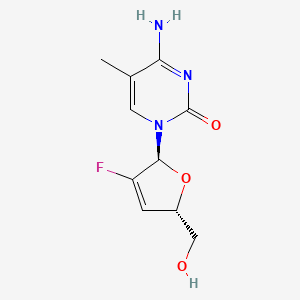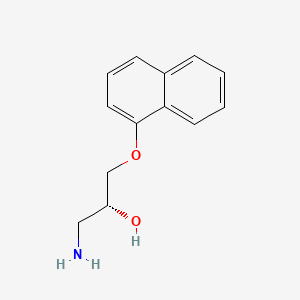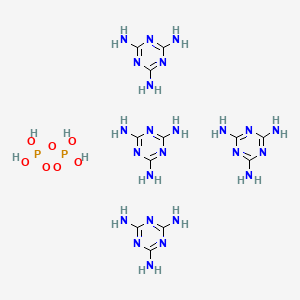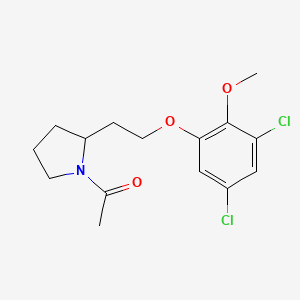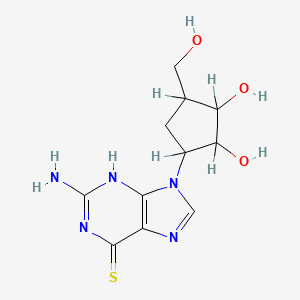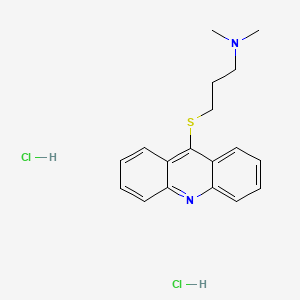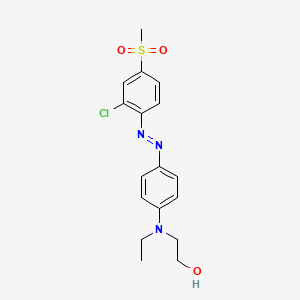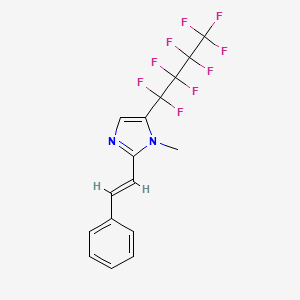
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the nonafluorobutyl group: This step might involve the use of a fluorinating agent such as nonafluorobutyl iodide in the presence of a base.
Addition of the phenylethenyl group: This can be done through a Heck reaction, where a palladium catalyst is used to couple the imidazole with a styrene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to the formation of partially or fully reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use as a bioactive molecule in drug discovery and development.
Medicine: Possible applications in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use in the production of advanced materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nonafluorobutyl group could enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-phenylethenyl-1H-imidazole: Lacks the nonafluorobutyl group, which might affect its biological activity and chemical properties.
1-Methyl-5-(trifluoromethyl)-2-(2-phenylethenyl)-1H-imidazole: Contains a trifluoromethyl group instead of a nonafluorobutyl group, potentially leading to different reactivity and applications.
Uniqueness
The presence of the nonafluorobutyl group in 1-Methyl-5-(nonafluorobutyl)-2-(2-phenylethenyl)-1H-imidazole makes it unique compared to other imidazole derivatives. This group can impart distinct chemical and physical properties, such as increased stability, lipophilicity, and potential for specific interactions in biological systems.
Eigenschaften
CAS-Nummer |
141363-31-7 |
|---|---|
Molekularformel |
C16H11F9N2 |
Molekulargewicht |
402.26 g/mol |
IUPAC-Name |
1-methyl-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-2-[(E)-2-phenylethenyl]imidazole |
InChI |
InChI=1S/C16H11F9N2/c1-27-11(9-26-12(27)8-7-10-5-3-2-4-6-10)13(17,18)14(19,20)15(21,22)16(23,24)25/h2-9H,1H3/b8-7+ |
InChI-Schlüssel |
HTJVBNLJYCXUIG-BQYQJAHWSA-N |
Isomerische SMILES |
CN1C(=CN=C1/C=C/C2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
CN1C(=CN=C1C=CC2=CC=CC=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


